molecular formula C7H4BrF3 B2427575 5-Bromo-2,3-difluorobenzyl fluoride CAS No. 2244085-63-8

5-Bromo-2,3-difluorobenzyl fluoride

Cat. No.: B2427575
CAS No.: 2244085-63-8
M. Wt: 225.008
InChI Key: DRKOEOUKUJRDAG-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluorobenzyl fluoride is an organic compound with the molecular formula C7H4BrF3 It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and a fluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-difluorobenzyl fluoride typically involves halogenation reactions. One common method is the bromination of 1,2-difluoro-3-(fluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization and bromination reactions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluorobenzyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, or other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with conditions varying based on the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or aminated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-2,3-difluorobenzyl fluoride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, contributing to medicinal chemistry research.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluorobenzyl fluoride involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to form the final substituted product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,3-difluorobenzyl fluoride is unique due to the presence of both bromine and multiple fluorine atoms, along with a fluoromethyl group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

5-bromo-1,2-difluoro-3-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKOEOUKUJRDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CF)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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